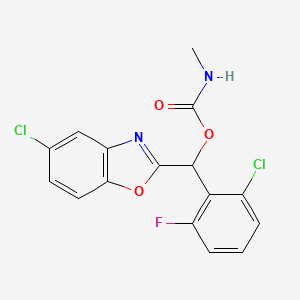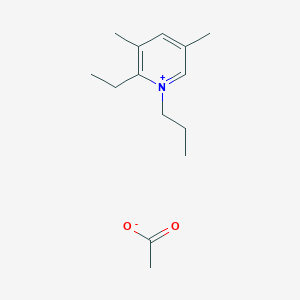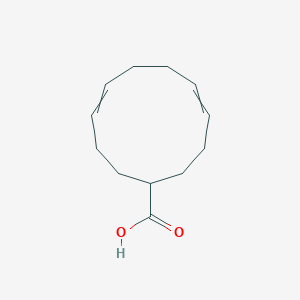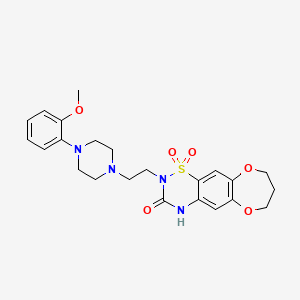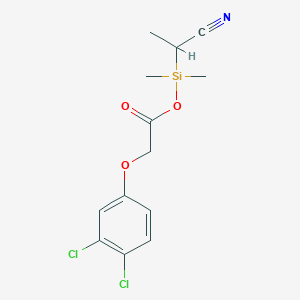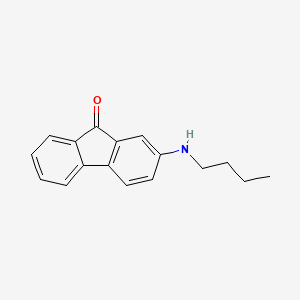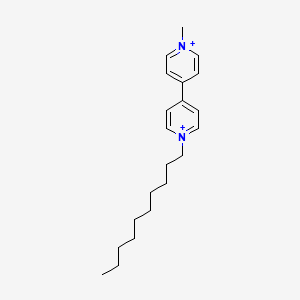
1-Decyl-1'-methyl-4,4'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The structure of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a decyl chain and a methyl group, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with decyl bromide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the bipyridinium core, which can participate in electron transfer processes .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium cyanide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium dioxides, while reduction can produce bipyridinium hydrides. Substitution reactions can introduce various functional groups into the bipyridinium core, leading to a wide range of derivatives .
Applications De Recherche Scientifique
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium involves its ability to undergo redox reactions, which can alter its electronic properties and interactions with other molecules. The bipyridinium core can accept and donate electrons, making it a versatile compound for various applications. The decyl and methyl groups enhance its solubility and stability, allowing it to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium compounds such as:
1,1’-Dimethyl-4,4’-bipyridinium: Known for its use in electrochromic devices and as a redox-active compound.
1-Decyl-4,4’-bipyridinium: Similar in structure but lacks the methyl group, which can affect its solubility and reactivity.
1-Methyl-4,4’-bipyridinium: Used in various electrochemical applications but has different solubility and stability properties compared to 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium.
The uniqueness of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium lies in its combination of the decyl and methyl groups, which enhance its solubility, stability, and versatility in various applications .
Propriétés
Numéro CAS |
105834-94-4 |
|---|---|
Formule moléculaire |
C21H32N2+2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1-decyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C21H32N2/c1-3-4-5-6-7-8-9-10-15-23-18-13-21(14-19-23)20-11-16-22(2)17-12-20/h11-14,16-19H,3-10,15H2,1-2H3/q+2 |
Clé InChI |
BMVIWORTWYLPEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
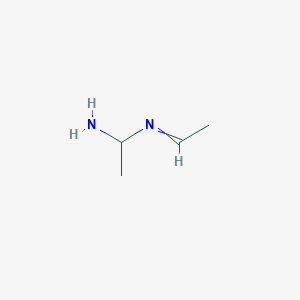
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
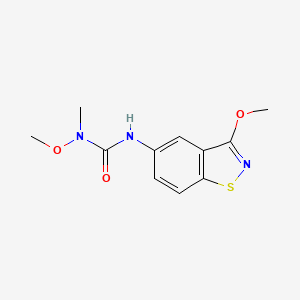
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
